molecular formula C7H5F3O2 B3114742 5-Methyl-2-(trifluoromethyl)pyran-4-one CAS No. 204516-19-8

5-Methyl-2-(trifluoromethyl)pyran-4-one

Cat. No.: B3114742
CAS No.: 204516-19-8
M. Wt: 178.11 g/mol
InChI Key: VCWRTZQQHXDMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(trifluoromethyl)pyran-4-one is a heterocyclic compound that features a pyran ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(trifluoromethyl)pyran-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds in a one-pot reaction. This reaction can be catalyzed by various catalysts, including nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as sustainable catalysts and environmentally friendly solvents, is often emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethyl)pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-Methyl-2-(trifluoromethyl)pyran-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)pyran-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives and trifluoromethyl-substituted heterocycles. Examples include:

  • 2-Trifluoromethyl-4H-pyran-4-one
  • 5-Methyl-2-(trifluoromethyl)furan-3-one

Uniqueness

5-Methyl-2-(trifluoromethyl)pyran-4-one is unique due to the specific positioning of the trifluoromethyl and methyl groups on the pyran ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c1-4-3-12-6(2-5(4)11)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWRTZQQHXDMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=CC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(trifluoromethyl)pyran-4-one
Reactant of Route 2
5-Methyl-2-(trifluoromethyl)pyran-4-one
Reactant of Route 3
5-Methyl-2-(trifluoromethyl)pyran-4-one
Reactant of Route 4
5-Methyl-2-(trifluoromethyl)pyran-4-one
Reactant of Route 5
5-Methyl-2-(trifluoromethyl)pyran-4-one
Reactant of Route 6
5-Methyl-2-(trifluoromethyl)pyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.